molecular formula C10H15BrN2O B1484625 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one CAS No. 2090964-28-4

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one

Cat. No.: B1484625
CAS No.: 2090964-28-4
M. Wt: 259.14 g/mol
InChI Key: BAKQBMYNYXWIKO-UHFFFAOYSA-N
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Description

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is an organic compound belonging to the pyridazinone family It is characterized by the presence of a bromoethyl group and a tert-butyl group attached to a dihydropyridazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one typically involves the reaction of 6-tert-butyl-2,3-dihydropyridazin-3-one with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like acetonitrile or dimethylformamide. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the dihydropyridazinone ring to a fully saturated pyridazinone ring.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiocyanate, or sodium methoxide in solvents such as dimethyl sulfoxide or ethanol.

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran or ethanol.

Major Products:

    Nucleophilic Substitution: Formation of substituted pyridazinones with various functional groups.

    Oxidation: Formation of oxo derivatives of the original compound.

    Reduction: Formation of fully saturated pyridazinone derivatives.

Scientific Research Applications

2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: The compound is utilized in the development of agrochemicals and materials science for the synthesis of novel polymers and coatings.

Mechanism of Action

The mechanism of action of 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The bromoethyl group can form covalent bonds with nucleophilic sites on proteins, leading to enzyme inhibition or receptor modulation. The tert-butyl group provides steric hindrance, influencing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

    2-(2-Bromoethyl)-6-methyl-2,3-dihydropyridazin-3-one: Similar structure but with a methyl group instead of a tert-butyl group.

    2-(2-Chloroethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one: Similar structure but with a chloroethyl group instead of a bromoethyl group.

    2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-4-one: Similar structure but with a different position of the carbonyl group.

Uniqueness: 2-(2-Bromoethyl)-6-tert-butyl-2,3-dihydropyridazin-3-one is unique due to the combination of its bromoethyl and tert-butyl groups, which confer specific chemical reactivity and biological activity. The presence of the bromoethyl group allows for versatile chemical modifications, while the tert-butyl group enhances the compound’s stability and lipophilicity.

Properties

IUPAC Name

2-(2-bromoethyl)-6-tert-butylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BrN2O/c1-10(2,3)8-4-5-9(14)13(12-8)7-6-11/h4-5H,6-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAKQBMYNYXWIKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=NN(C(=O)C=C1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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